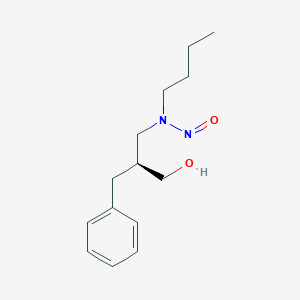

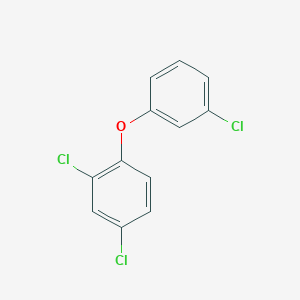

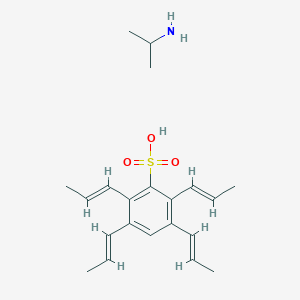

![molecular formula C11H12Cl2N2O2 B116179 Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate CAS No. 148367-95-7](/img/structure/B116179.png)

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The molecule was synthesized according to the literature procedure and recrystallized from ethanol under slow evaporation giving yellow needles .Molecular Structure Analysis

The molecule of the title compound, C11H13ClN2O3, is planar (r.m.s. deviation = 0.0587Å for non-H atoms) and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N—H O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C—H O hydrogen bonds .Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H12Cl2N2O2 and it has a molecular weight of 275.13 g/mol. The density is 1.2±0.1 g/cm3, the boiling point is 349.0±44.0 °C at 760 mmHg, and the flash point is 164.8±28.4 °C .Wissenschaftliche Forschungsanwendungen

X-ray Powder Diffraction Analysis

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate has been studied using X-ray powder diffraction techniques. The study provides detailed data on unit-cell parameters and space group, contributing to the understanding of its crystalline structure. This information is valuable for material science research and for understanding the compound's physical properties (Wang et al., 2016).

Synthesis and Characterization

This compound has been involved in the synthesis and characterization of various derivatives, notably in the field of organic chemistry. For example, its derivatives have been evaluated for analgesic and anti-inflammatory activities, although these studies primarily focus on the derivatives rather than the compound itself (Dewangan et al., 2015).

Antimicrobial Agent Synthesis

The compound plays a role in synthesizing antimicrobial agents. It's used as a precursor in the creation of compounds that exhibit antimicrobial activities, which is crucial in pharmaceutical and biomedical research (Sah et al., 2014).

Development of Novel Compounds

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate is instrumental in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Its reactivity and versatility make it a valuable compound for experimental chemistry (Fuloria et al., 2009).

Role in Complex Systems Formation

The compound's hydrazide moiety plays a significant role in forming complex pyrrole-pyrazole systems, highlighting its importance in synthetic organic chemistry and the development of new chemical entities (Attanasi et al., 2001).

Environmental and Agricultural Research

Although not directly related to the compound , studies on similar chloroacetamide herbicides provide insights into the environmental and agricultural implications of such chemicals, contributing to a broader understanding of their impact and management (Coleman et al., 2000).

Eigenschaften

IUPAC Name |

ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPVJCSQDKUXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375702 |

Source

|

| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |

CAS RN |

148367-95-7 |

Source

|

| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

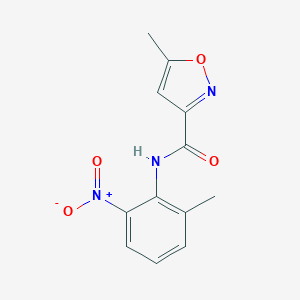

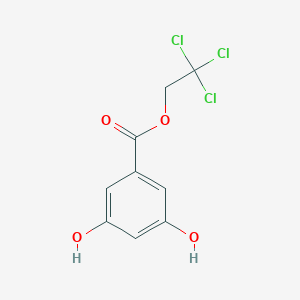

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

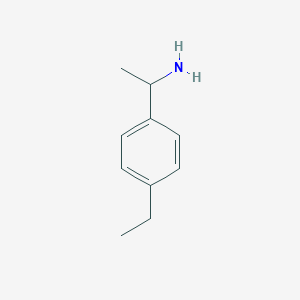

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

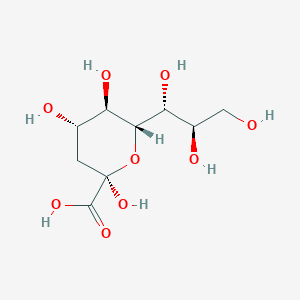

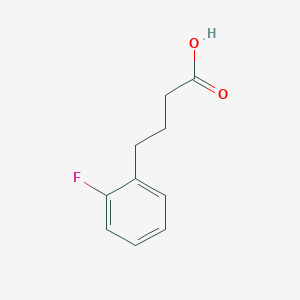

![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)